molecular formula C16H22N4O2 B10947330 5-tert-butyl-N-(1-methyl-1H-pyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-(1-methyl-1H-pyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10947330
M. Wt: 302.37 g/mol
InChI Key: JFDIEVDXNLTRHP-UHFFFAOYSA-N
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Description

5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzisoxazole ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the benzisoxazole core, followed by the introduction of the pyrazole group. The tert-butyl group is then added to the structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
  • tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
  • tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate

Uniqueness

5-(TERT-BUTYL)-N~3~-(1-METHYL-1H-PYRAZOL-3-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

5-tert-butyl-N-(1-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)10-5-6-12-11(9-10)14(19-22-12)15(21)17-13-7-8-20(4)18-13/h7-8,10H,5-6,9H2,1-4H3,(H,17,18,21)

InChI Key

JFDIEVDXNLTRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=NN(C=C3)C

Origin of Product

United States

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